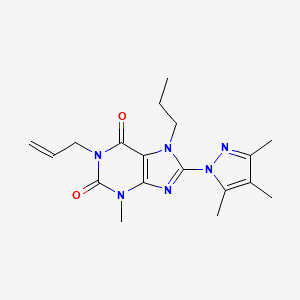

![molecular formula C8H5Cl2NO2 B2583960 6,7-dichloro-4H-benzo[1,4]oxazin-3-one CAS No. 6238-99-9](/img/structure/B2583960.png)

6,7-dichloro-4H-benzo[1,4]oxazin-3-one

Descripción general

Descripción

6,7-dichloro-4H-benzo[1,4]oxazin-3-one is a type of benzoxazinone, a class of compounds that are heterocyclic and have great medicinal importance . Benzoxazinones, including this compound, have been able to draw the attention of researchers due to their various medicinal uses and physiological activities .

Molecular Structure Analysis

Benzoxazinones, including this compound, are heterocyclic compounds. They have an oxazine ring fused with a benzene ring . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Chemical Reactions Analysis

The chemical reactions involving benzoxazinones are complex and can depend on the specific substituents on the benzene ring . For instance, electron-donating groups favored the formation of 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Aplicaciones Científicas De Investigación

Corrosion Inhibition Properties

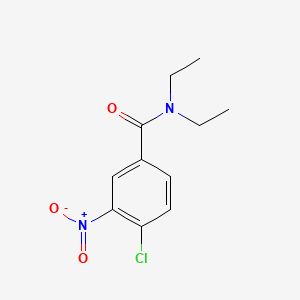

Research has investigated benzoxazines, including compounds structurally related to 6,7-dichloro-4H-benzo[1,4]oxazin-3-one, for their corrosion inhibition properties. Experimental studies on derivatives of benzoxazines have shown significant effectiveness in preventing corrosion on mild steel in acidic solutions. The inhibition efficiency is influenced by factors such as the nitrogen content, concentration of the inhibitor, and molecular weight, with high inhibition efficiencies reported at certain concentrations (Kadhim et al., 2017).

Coordination Chemistry with Metals

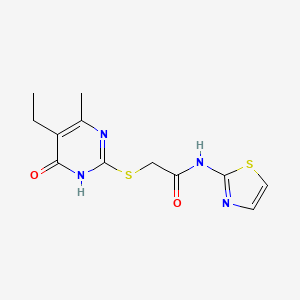

The coordination chemistry of benzoxazine derivatives has been explored, particularly their interaction with zinc and mercury. These studies have revealed the ligand's versatility and ability to provide different environments to the metal center, depending on its coordination modes. This research offers insights into the adaptable nature of benzoxazine compounds in forming complexes with metals, showcasing their potential in the development of new materials and catalysts (Ardizzoia et al., 2010).

Antimicrobial Activity

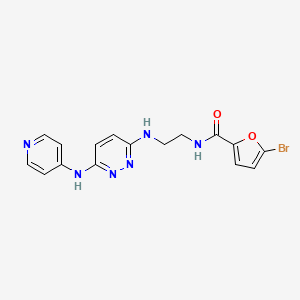

Benzoxazine derivatives, including those with halogen substitutions similar to this compound, have been synthesized and evaluated for antimicrobial activity. The studies found these compounds to be potent against both Gram-positive and Gram-negative bacteria, with certain substitutions enhancing antimicrobial properties. This suggests the potential of benzoxazine derivatives in the development of new antimicrobial agents (Fang et al., 2011).

Polymer Science and Material Chemistry

In the field of polymer science and material chemistry, benzoxazines have been studied for their reactivity and polymerization behavior. Multifunctional benzoxazines, for example, show varying reactivities based on the number of oxazine functionalities, influencing polymerization temperatures and resulting in diverse polymer structures. This area of research highlights the compound's role in advancing polymer science, offering pathways to new materials with tailored properties (Soto et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6,7-dichloro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPQEOZCWNLSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2583877.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583883.png)

methanone](/img/structure/B2583884.png)

![[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B2583887.png)

![Methyl (1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamate](/img/structure/B2583895.png)

![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)

![Methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2583898.png)

![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2583900.png)